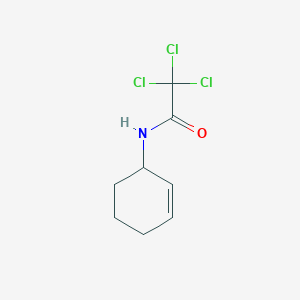
2,2,2-Trichloro-N-(cyclohex-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is a chemical compound with the molecular formula C8H10Cl3NO. This compound is known for its unique structure, which includes a trichloroacetamide group attached to a cyclohexene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- typically involves the reaction of trichloroacetyl chloride with cyclohexenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- may involve continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2,2,2-trichloro-N-(3-methyl-2-butenyl)-
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is unique due to its combination of a trichloroacetamide group with a cyclohexene ring. This structural feature imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of the cyclohexene ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
CAS No. |
59874-94-1 |
|---|---|
Molecular Formula |
C8H10Cl3NO |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-cyclohex-2-en-1-ylacetamide |
InChI |
InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,12,13) |
InChI Key |
FVOHBENPTIIWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















